4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide
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Overview
Description
4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide is an organic compound with the molecular formula C25H33NO4. This compound is characterized by its complex structure, which includes a benzamide core substituted with butoxy and cyclopentyl groups, as well as methoxy groups on the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: This step involves the reaction of a cyclopentyl derivative with a suitable reagent to introduce the 3,4-dimethoxyphenyl group.
Coupling with benzamide: The cyclopentyl intermediate is then coupled with a benzamide derivative under specific conditions to form the desired product.
Introduction of the butoxy group:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The butoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide core can produce amines.
Scientific Research Applications
4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide: Similar compounds include other benzamide derivatives with different substituents on the benzene ring or cyclopentyl group.
N2-(4-Butoxy-3-ethoxybenzoyl)-N-({1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}methyl)norleucinamid: Another related compound with similar structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
337497-10-6 |
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Molecular Formula |
C25H33NO4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-butoxy-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide |
InChI |
InChI=1S/C25H33NO4/c1-4-5-16-30-21-11-8-19(9-12-21)24(27)26-18-25(14-6-7-15-25)20-10-13-22(28-2)23(17-20)29-3/h8-13,17H,4-7,14-16,18H2,1-3H3,(H,26,27) |
InChI Key |
WMQIKFUSFGMVGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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